![molecular formula C11H11ClN2O B12578388 {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol CAS No. 211946-20-2](/img/structure/B12578388.png)
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol typically involves the reaction of 2-chlorobenzyl chloride with 3-hydroxypyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}aldehyde or {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}carboxylic acid.
Reduction: Formation of {1-[(2-Phenyl)methyl]-1H-pyrazol-3-yl}methanol.
Substitution: Formation of {1-[(2-Aminophenyl)methyl]-1H-pyrazol-3-yl}methanol or {1-[(2-Thiophenyl)methyl]-1H-pyrazol-3-yl}methanol.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering potential benefits in the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism of action of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- {1-[(2-Chlorophenyl)methyl]-1H-imidazol-4-yl}methanol
- {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Uniqueness
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is unique due to the position of the methanol group on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
211946-20-2 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)7-14-6-5-10(8-15)13-14/h1-6,15H,7-8H2 |
InChI Key |
BHWXSAJTGDBLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


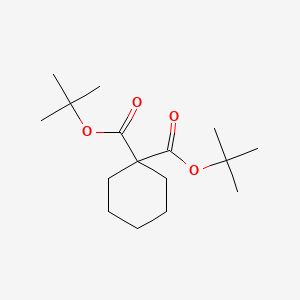
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)

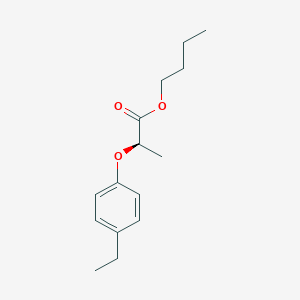
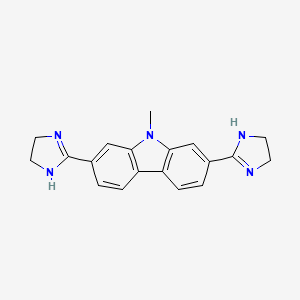
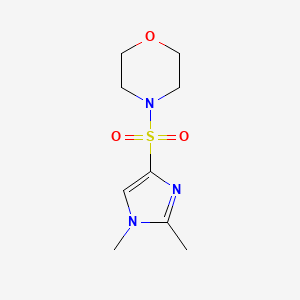
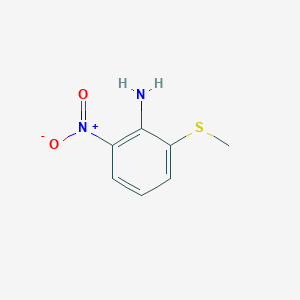
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

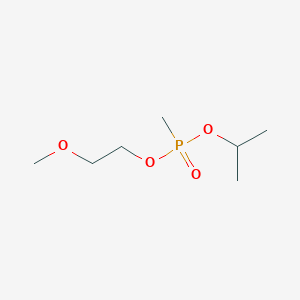
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
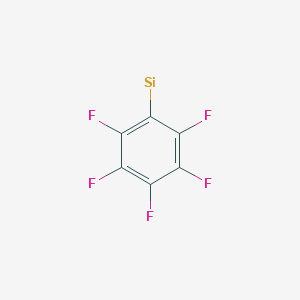
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
